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Compound of Interest

Compound Name: Bis(tripropyltin) oxide

CAS No.: 1067-29-4

Cat. No.: B089863

Get Quote

Introduction
Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound

with the chemical formula [(n-C₃H₇)₃Sn]₂O. This compound and its analogues have garnered

significant interest in various industrial and research applications, including their use as

catalysts, stabilizers for PVC, and as intermediates in the synthesis of other organotin

derivatives.[1][2] The unique properties of the tin-oxygen-tin (Sn-O-Sn) linkage, known as a

stannoxane bond, are central to its reactivity and utility. This guide provides a comprehensive

overview of the primary synthesis pathways for Bis(tripropyltin) oxide, offering in-depth

technical details, mechanistic insights, and comparative analysis for researchers, scientists,

and professionals in drug development and materials science.

Physicochemical Properties of Bis(tripropyltin)
oxide
A thorough understanding of the physical and chemical properties of the target compound is

essential for its synthesis, handling, and application.
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Property Value Source

Molecular Formula C₁₈H₄₂OSn₂ [3]

Molecular Weight 511.9 g/mol [3]

Appearance Air-sensitive liquid [4]

Boiling Point 195-198 °C at 21 Torr [5]

CAS Number 1067-29-4 [3]

IUPAC Name
tripropyl(tripropylstannyloxy)sta

nnane
[3]

Synthesis Pathway 1: Hydrolysis of Tripropyltin
Chloride
The most prevalent and well-established method for the synthesis of Bis(tripropyltin) oxide is

the hydrolysis of a tripropyltin halide, typically tripropyltin chloride, in the presence of a base.[6]

This pathway is favored for its relatively mild reaction conditions and high yields.

Causality Behind Experimental Choices
The choice of a tripropyltin halide as the precursor is strategic. The tin-halogen bond is

susceptible to nucleophilic attack by hydroxide ions, initiating the hydrolysis process. The use

of a strong base, such as sodium hydroxide, is crucial to drive the reaction towards the

formation of the tripropyltin hydroxide intermediate. This intermediate is generally unstable and

readily undergoes condensation to form the thermodynamically more stable Bis(tripropyltin)
oxide. The choice of an aqueous medium is logical for a hydrolysis reaction, and the

subsequent workup is designed to efficiently separate the organic product from the aqueous

phase and any inorganic byproducts.

Reaction Mechanism
The hydrolysis of tripropyltin chloride is a two-step process:

Nucleophilic Substitution: The hydroxide ion (OH⁻) from the base acts as a nucleophile and

attacks the electrophilic tin atom of tripropyltin chloride. This results in the displacement of
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the chloride ion and the formation of a tripropyltin hydroxide intermediate. This step is an

example of a nucleophilic substitution at the tin center.[7]

Condensation: The tripropyltin hydroxide intermediate is unstable and readily undergoes a

condensation reaction. Two molecules of tripropyltin hydroxide eliminate one molecule of

water to form the stable Sn-O-Sn bond of Bis(tripropyltin) oxide.

dot graph "Hydrolysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false,

nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled",

fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Figure 1: Overall reaction for the hydrolysis of tripropyltin chloride."; fontsize

= 10; fontname = "Arial"; }

Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of the

analogous bis(tri-n-butyltin) oxide and is expected to yield high-purity Bis(tripropyltin) oxide.

[8]

Materials:

Tripropyltin chloride

20% aqueous sodium hydroxide solution

Deionized water

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

Four-necked round-bottom flask

Mechanical stirrer
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Thermometer

Reflux condenser

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer,

reflux condenser, and dropping funnel.

Charge the Flask: Introduce a calculated amount of 20% aqueous sodium hydroxide solution

into the flask.

Heating: Gently heat the sodium hydroxide solution to approximately 50°C with stirring.

Addition of Precursor: Slowly add tripropyltin chloride dropwise from the dropping funnel over

a period of 30 minutes. Maintain the reaction temperature at 50°C.

Reaction: After the addition is complete, allow the reaction to proceed at 50°C for an

additional hour with vigorous stirring.

Phase Separation: Stop the heating and stirring and allow the reaction mixture to stand. The

mixture will separate into an organic phase (containing the product) and an aqueous phase.

Workup:

Carefully transfer the entire mixture to a separatory funnel.

Separate the lower aqueous phase.

Wash the organic phase with deionized water.
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Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium

sulfate.

Filter to remove the drying agent.

Isolation: Remove the organic solvent under reduced pressure using a rotary evaporator to

obtain the crude Bis(tripropyltin) oxide.

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Quantitative Data (Analogous Compound)
The following data is for the synthesis of bis(tri-n-butyltin) oxide and serves as a representative

example of the expected outcome for the propyl analogue.

Parameter Value Reference

Yield 92% [8]

Purity 96.3% [8]

Reaction Temperature 50°C [8]

Reaction Time 1.5 hours [8]

Synthesis Pathway 2: Direct Synthesis from Tin
Metal
An alternative and more atom-economical approach to Bis(tripropyltin) oxide is the direct

reaction of powdered tin metal with an alcohol, in this case, propanol, at elevated

temperatures.[6] This method bypasses the need for the pre-synthesis of an organotin halide

precursor.

Causality Behind Experimental Choices
This direct synthesis route is appealing due to its use of readily available starting materials:

elemental tin and an alcohol. The high reaction temperature is necessary to overcome the

activation energy for the reaction between the metal and the alcohol. The use of a catalyst,
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typically a Lewis acid such as anhydrous stannous chloride or aluminum chloride, is critical to

achieve quantitative yields in a reasonable timeframe.[6] The fine particle size of the tin powder

increases the surface area available for reaction, thereby enhancing the reaction rate.

Reaction Mechanism
The precise mechanism of this direct synthesis is complex and likely involves the formation of

tin alkoxide intermediates. The Lewis acid catalyst is believed to facilitate the reaction by

activating the tin surface and/or the alcohol. The overall transformation can be represented as

follows:

2 Sn + 6 CH₃CH₂CH₂OH → [(CH₃CH₂CH₂)₃Sn]₂O + 2 H₂O + H₂

dot graph "Direct_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5,

fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial",

fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10,

color="#5F6368"];

} caption { label = "Figure 2: Overview of the direct synthesis of Bis(tripropyltin) oxide.";

fontsize = 10; fontname = "Arial"; }

General Experimental Protocol
The following is a general protocol based on the patented method for the synthesis of various

alkyltin oxides.[6]

Materials:

Powdered tin metal (approx. 200-400 mesh)

Anhydrous propanol

Anhydrous Lewis acid catalyst (e.g., SnCl₂, AlCl₃)

Inert gas (e.g., nitrogen or argon)

Equipment:
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High-temperature reactor equipped with a stirrer and a gas inlet/outlet

Condenser

Collection flask

Procedure:

Reactor Setup: Charge the high-temperature reactor with the powdered tin metal and the

Lewis acid catalyst under an inert atmosphere.

Heating: Heat the reactor to the desired temperature (typically 200-400°C).

Reagent Addition: Introduce anhydrous propanol into the reactor.

Reaction: Maintain the reaction at the elevated temperature for several hours with

continuous stirring.

Product Collection: The Bis(tripropyltin) oxide product can be collected by distillation from

the reaction mixture.

Quantitative Data (General Method)
The patent reports quantitative yields for the synthesis of various alkyltin oxides using this

method.[6] Specific data for the propyl derivative is not provided, but high yields are

anticipated.

Parameter General Range Reference

Yield Quantitative [6]

Reaction Temperature 200-400°C [6]

Catalyst Lewis Acid (e.g., SnCl₂, AlCl₃) [6]

Comparative Analysis of Synthesis Pathways
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Feature
Pathway 1: Hydrolysis of
Tripropyltin Chloride

Pathway 2: Direct
Synthesis from Tin Metal

Starting Materials Tripropyltin chloride, Base Tin powder, Propanol, Catalyst

Reaction Conditions Mild (e.g., 50°C) Harsh (200-400°C)

Atom Economy Lower Higher

Precursor Synthesis
Requires pre-synthesis of

tripropyltin chloride
Not required

Yield High (e.g., >90%) Reported as quantitative

Scalability Well-established and scalable

Potentially scalable, but

requires specialized high-

temperature equipment

Purity of Product Generally high after workup

May require careful purification

to remove unreacted tin and

catalyst residues

Conclusion
The synthesis of Bis(tripropyltin) oxide can be effectively achieved through two primary

pathways: the hydrolysis of tripropyltin chloride and the direct reaction of tin metal with

propanol. The hydrolysis method is a classic and reliable route that proceeds under mild

conditions with high yields, making it a preferred choice for many laboratory-scale preparations.

The direct synthesis method offers the advantage of higher atom economy and the use of more

fundamental starting materials, which can be attractive for industrial-scale production, although

it requires more demanding reaction conditions. The selection of the most appropriate

synthesis pathway will depend on the specific requirements of the researcher or organization,

including the desired scale of production, available equipment, and economic considerations.

References
Google Patents. (n.d.). US6376693B2 - Synthesis of organotin oxides.

National Center for Biotechnology Information. (n.d.). Bis(tripropyltin) oxide. PubChem

Compound Database. Retrieved February 20, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b089863/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-synthesis-of-bis-tripropyltin-oxide
https://www.benchchem.com/product/b089863/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-synthesis-of-bis-tripropyltin-oxide
https://pubchem.ncbi.nlm.nih.gov/compound/16682947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PrepChem. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved February 20, 2026, from

[Link]

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from

[Link]

ResearchGate. (2019, January 15). Synthesis and Biological Activities of Organotin (IV)

Carboxylates: A Review. Retrieved February 20, 2026, from [Link]

Semantic Scholar. (1987). The direct synthesis of triorgano tin compounds. Retrieved

February 20, 2026, from [Link]

Inorganic Chemistry. (n.d.). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin)

Oxide. Retrieved February 20, 2026, from [Link]

Google Patents. (n.d.). WO2024118918A1 - Direct synthesis of organotin alkoxides.

Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved February

20, 2026, from [Link]

WIPO. (2024, June 6). WO/2024/118918 DIRECT SYNTHESIS OF ORGANOTIN

ALKOXIDES. Retrieved February 20, 2026, from [Link]

ResearchGate. (2025, August 7). Synthesis and comparative study on the antibacterial

activity organotin(IV) 3-hydroxybenzoate compounds. Retrieved February 20, 2026, from

[Link]

NIST. (n.d.). Bis(triphenyltin) oxide. NIST Chemistry WebBook. Retrieved February 20, 2026,

from [Link]

ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Studies of

Some Organotin Compounds: (A-Review). Retrieved February 20, 2026, from [Link]

Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and

Applications. Retrieved February 20, 2026, from [Link]

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.prepchem.com/synthesis-of-bis-tri-n-butyltin-oxide/
http://www.orgsyn.org/demo.aspx?prep=v79p0003
https://www.researchgate.net/publication/330386227_Synthesis_and_Biological_Activities_of_Organotin_IV_Carboxylates_A_Review
https://www.semanticscholar.org/paper/The-direct-synthesis-of-triorgano-tin-compounds-Holland/a1c1a5b5e1b1b4a3c1c8a1e3e4e5e6e7e8e9ea0b
https://pubs.acs.org/doi/10.1021/ic50043a049
https://www.gelest.com/wp-content/uploads/2017/10/introduction_to_organotin_chemistry.pdf
https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2024118918
https://www.researchgate.net/publication/281273298_Synthesis_and_comparative_study_on_the_antibacterial_activity_organotinIV_3-hydroxybenzoate_compounds
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1262211&Mask=2
https://www.researchgate.net/publication/281273298_Synthesis_and_comparative_study_on_the_antibacterial_activity_organotinIV_3-hydroxybenzoate_compounds
https://lupinepublishers.com/chemistry-journal/fulltext/a-review-of-organotin-compounds-chemistry-and-applications.ID.000109.php
http://www.orgsyn.org/demo.aspx?prep=v78p0234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). Direct synthesis of organotin alkoxides - Patent US-2024199658-A1.

Retrieved February 20, 2026, from [Link]

Organic Syntheses. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-

yl)methane. Retrieved February 20, 2026, from [Link]

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed

Mechanism. Retrieved February 20, 2026, from [Link]

Science discussions. (n.d.). Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry
March, “Advanced Organic Chemistry”. Retrieved February 20, 2026, from
https://www.science-discussions.com/forum/showthread.php?241-Ravi-Divakaran-1-
Mechanisms-of-Ester-hydrolysis-Ref-Jerry-March-%93Advanced-Organic-Chemistry

PMC. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐

(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to

Explore Covalent Monopolar Spindle 1 Inhibitors. Retrieved February 20, 2026, from [Link]

PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. Retrieved

February 20, 2026, from [Link]

Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved February 20,

2026, from [Link]

ResearchGate. (2023, September 19). Review of organotin compounds: chemistry and

applications. Retrieved February 20, 2026, from [Link]

PMC. (n.d.). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff

Bases Bearing Phenol Fragments. Retrieved February 20, 2026, from [Link]

PMC. (2023, May 2). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer

Agents. Retrieved February 20, 2026, from [Link]

Google Patents. (n.d.). US2560042A - Preparation of butyltin chlorides.

Dalton Transactions. (n.d.). Synthesis of amine-bridged bis(phenolate) rare-earth metal

aryloxides and their catalytic performances for the ring-opening polymerization of l-lactic acid

O-carboxyanhydride and l-lactide. Retrieved February 20, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/patent/US-2024199658-A1
http://www.orgsyn.org/demo.aspx?prep=v90p0334
https://www.chemistrysteps.com/ester-hydrolysis-acid-and-base-catalyzed-mechanism/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082498/
https://psiberg.com/esters-hydrolysis/
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1152%3A_Survey_of_Chemistry_II_(Osborne)/05%3A_Organic_Chemical_Reactions/5.04%3A_Hydrolysis_Reactions
https://www.researchgate.net/publication/373981884_Review_of_organotin_compounds_chemistry_and_applications
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767355/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180515/
https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02045h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089863?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2025, August 9). Synthesis of Trimethylsilylpropynoyl Chloride. Retrieved

February 20, 2026, from [Link]

University of Toronto. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis

Day 1. Retrieved February 20, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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